molecular formula C24H21NO5 B1302558 4-[2-(Fmoc-amino)ethoxy]-benzoic acid CAS No. 882847-29-2

4-[2-(Fmoc-amino)ethoxy]-benzoic acid

Cat. No.: B1302558
CAS No.: 882847-29-2
M. Wt: 403.4 g/mol
InChI Key: OHVLIOLJNXNLPK-UHFFFAOYSA-N
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Description

4-[2-(Fmoc-amino)ethoxy]-benzoic acid: is a chemical compound that features a fluorenylmethyloxycarbonyl (Fmoc) group attached to an aminoethoxy benzoic acid structure. This compound is commonly used in peptide synthesis as a protecting group for amino acids, preventing unwanted reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the reaction of 4-hydroxybenzoic acid and 2-(Fmoc-amino)ethanol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like tetrahydrofuran (THF).

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to achieve high purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Fmoc-amino)ethoxy]-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-23(27)16-9-11-17(12-10-16)29-14-13-25-24(28)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVLIOLJNXNLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373281
Record name 4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882847-29-2
Record name 4-[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882847-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(Fmoc-amino)ethoxy]benzoic acid
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